molecular formula C11H14O2 B14733230 Propan-2-yl 3-methylbenzoate CAS No. 6297-45-6

Propan-2-yl 3-methylbenzoate

Cat. No.: B14733230
CAS No.: 6297-45-6
M. Wt: 178.23 g/mol
InChI Key: QSWDKFNZXXSIPQ-UHFFFAOYSA-N
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Description

Propan-2-yl 3-methylbenzoate is an ester derived from 3-methylbenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropoxy group. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound features a benzene ring substituted with a methyl group at the meta position (C3) and an isopropyl ester group at the para position (C1) relative to the carboxylic acid moiety. This structure confers unique steric and electronic properties, influencing its reactivity and physical characteristics. The compound is typically synthesized via esterification of 3-methylbenzoic acid with isopropyl alcohol under acidic conditions or via reaction of 3-methylbenzoyl chloride with isopropanol .

Properties

CAS No.

6297-45-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

propan-2-yl 3-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3

InChI Key

QSWDKFNZXXSIPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and isopropanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 3-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-methylbenzoic acid and isopropanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Hydrolysis: 3-methylbenzoic acid and isopropanol.

    Reduction: 3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propan-2-yl 3-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3-methylbenzoate primarily involves its interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and isopropanol. The aromatic ring can participate in interactions with enzymes and receptors, potentially influencing biological pathways.

Comparison with Similar Compounds

Research Findings and Key Differences

  • Steric Effects : this compound’s isopropyl group impedes nucleophilic attack, enhancing stability compared to M3MB.
  • Solubility : Lower polarity than methyl esters limits aqueous solubility but improves compatibility with hydrophobic systems.

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